N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2OS/c29-25(20-15-13-19(14-16-20)18-7-2-1-3-8-18)27-22-10-6-9-21(17-22)26-28-23-11-4-5-12-24(23)30-26/h1-17H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBURMFOSOZLDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through a cyclization reaction involving 2-aminobenzenethiol and an appropriate aldehyde. This intermediate is then coupled with a biphenyl carboxylic acid derivative using amide bond formation techniques, often employing coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent selection and purification processes are tailored to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of a benzothiazole ring and a biphenyl structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its biological activities, particularly its anti-tubercular properties. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural combination of a benzothiazole ring and a biphenyl moiety, which contributes to its distinct chemical and biological properties. The benzothiazole unit is known for its role in various pharmacological activities, while the biphenyl structure enhances stability and reactivity.
Target Enzyme
The primary target of this compound is the DprE1 enzyme in Mycobacterium tuberculosis, which is essential for the bacterium's survival and virulence. Inhibition of this enzyme disrupts the cell wall biosynthesis pathway critical for bacterial integrity and replication.
Mode of Action
The compound acts by binding to DprE1, leading to the inhibition of its function. This results in the disruption of cell wall synthesis in Mycobacterium tuberculosis, ultimately leading to bacterial death. The compound's efficacy as an anti-tubercular agent has been demonstrated through various in vitro assays, showcasing its potential as a therapeutic agent against tuberculosis .
Structure-Activity Relationship (SAR)
Research has identified key structural features that influence the biological activity of this compound:
- Substituent Effects : Variations in substituents on the benzothiazole ring significantly impact inhibitory activity. For example, derivatives with a 3-thienyl group showed IC50 values as low as 0.14 μM, indicating strong inhibitory effects on DprE1 .
- Fluorination : The introduction of fluorine atoms at specific positions on the benzothiazole ring has been shown to enhance inhibitory potency. For instance, fluorination at the 6-position increased activity to an IC50 value of 0.09 μM .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide | Benzothiazole derivative | Anti-tubercular |
| 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives | Benzothiazole derivative | Antimalarial |
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Benzothiazole derivative | Anticancer |
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates that this compound exhibits favorable bioavailability and metabolic stability. Studies suggest minimal cytotoxicity at effective concentrations, making it a promising candidate for further development in anti-tubercular therapies .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis with no observed cytotoxic effects on human cell lines .
- Metabolic Stability : Research on metabolic pathways revealed that the compound is metabolized primarily by cytochrome P450 enzymes, indicating potential for drug-drug interactions but also highlighting its metabolic robustness across different species .
- Animal Models : In vivo studies using mouse models have shown significant reductions in bacterial load following treatment with this compound, reinforcing its therapeutic potential against tuberculosis infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide and its analogues?
- Answer : The compound is typically synthesized via coupling reactions between benzo[d]thiazol-2-yl-substituted aniline derivatives and biphenyl carbonyl intermediates. For example, thiourea intermediates can be formed by reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates, followed by cyclization under acidic conditions to yield oxadiazinane or triazinane derivatives . Purification often involves flash chromatography (e.g., using EtOAc/hexane) or crystallization from ethanol, with yields ranging from 45% to 84% depending on substituents .
Q. How are structural and purity characteristics validated for this compound?
- Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For instance, biphenyl carboxamide derivatives exhibit distinct aromatic proton signals in the δ 7.2–8.2 ppm range in ¹H NMR, while benzo[d]thiazol protons resonate at δ 7.5–8.3 ppm . Purity (>95%) is assessed via HPLC or TLC, with melting points (e.g., 128–132°C for biphenyl ketone derivatives) providing additional validation .
Q. What preliminary structure-activity relationship (SAR) insights exist for this scaffold?
- Answer : Modifications at the biphenyl carboxamide moiety significantly influence activity. For example, electron-withdrawing groups (e.g., -CF₃, -Cl) on the aryl ring enhance binding affinity to targets like TRP channels, while bulky substituents (e.g., decahydronaphthalenyl) may reduce solubility but improve metabolic stability . Benzo[d]thiazol-2-yl groups contribute to π-π stacking interactions in enzyme binding pockets .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity assays for derivatives of this compound?
- Answer : Discrepancies in IC₅₀ values (e.g., STING inhibition vs. TRP antagonism) can arise from assay conditions (e.g., cell type, buffer pH). For example, STING inhibitors like GUN35901 show variable activity (IC₅₀ = 76 nM) depending on cellular NADH/NAD⁺ ratios, necessitating redox-balanced assay environments . Cross-validation using orthogonal techniques (e.g., SPR for binding kinetics, in-cell Western blots) is recommended .
Q. How can electrochemical methods optimize functionalization of the benzo[d]thiazol-2-yl moiety?
- Answer : Electrochemical C–H activation enables distal trifluoroalkylation of unactivated alkenes, as demonstrated in synthesizing 4-(benzo[d]thiazol-2-yl)-6,6,6-trifluorohexan-1-one derivatives. This method avoids stoichiometric metal catalysts and achieves regioselectivity via controlled potentials (e.g., −2.1 V vs Ag/AgCl) .
Q. What advanced computational models predict the compound’s pharmacokinetic (PK) properties?
- Answer : Molecular dynamics (MD) simulations and QSAR models highlight logP (~3.5) and polar surface area (~90 Ų) as critical for blood-brain barrier permeability. For derivatives with poor solubility (e.g., DMSO solubility = 60 mg/mL), prodrug strategies (e.g., phosphonate esterification) improve bioavailability .
Q. How does stereochemistry at the biphenyl carboxamide core impact target selectivity?
- Answer : Enantiomers of N-methylbiphenyl carboxamides exhibit divergent activity; e.g., (R)-configured derivatives show 10-fold higher selectivity for 17β-HSD2 over 17β-HSD1 due to steric clashes in the catalytic pocket. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers for individual testing .
Methodological Notes
- Synthesis Optimization : Use anhydrous DMF for thiourea formation to minimize hydrolysis .
- Analytical Pitfalls : Avoid over-reliance on LC-MS for purity; residual solvents (e.g., THF) may suppress ionization .
- Biological Assays : Include glutathione (GSH) in buffers to mitigate oxidative degradation of the benzo[d]thiazol moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
